molecular formula C18H22ClNO B4040738 4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine

4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine

Cat. No.: B4040738
M. Wt: 303.8 g/mol
InChI Key: DMVIYWDTKQDJKV-UHFFFAOYSA-N
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Description

4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorophenoxy group attached to a butan-1-amine backbone, with a phenylethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine typically involves the following steps:

    Formation of 4-chlorophenoxybutane: This can be achieved by reacting 4-chlorophenol with 1-bromobutane in the presence of a base such as potassium carbonate.

    Amination: The resulting 4-chlorophenoxybutane is then reacted with N-(1-phenylethyl)amine under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with altered oxidation states.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to specific sites, while the chlorophenoxy moiety can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)butan-1-amine: Lacks the phenylethyl substituent, which may affect its biological activity and chemical properties.

    N-(1-phenylethyl)butan-1-amine: Does not contain the chlorophenoxy group, leading to different reactivity and applications.

    4-(4-bromophenoxy)-N-(1-phenylethyl)butan-1-amine: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical behavior.

Uniqueness

4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine is unique due to the combination of the chlorophenoxy and phenylethyl groups, which confer specific chemical and biological properties. This combination allows for a range of applications and reactivity patterns that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-(1-phenylethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-15(16-7-3-2-4-8-16)20-13-5-6-14-21-18-11-9-17(19)10-12-18/h2-4,7-12,15,20H,5-6,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVIYWDTKQDJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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